molecular formula C10H7ClN6 B12917235 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 91322-19-9

5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B12917235
CAS No.: 91322-19-9
M. Wt: 246.65 g/mol
InChI Key: ZPIHKXORMFSLCQ-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

91322-19-9

Molecular Formula

C10H7ClN6

Molecular Weight

246.65 g/mol

IUPAC Name

5-chloro-3-phenyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C10H7ClN6/c11-10-13-8(12)7-9(14-10)17(16-15-7)6-4-2-1-3-5-6/h1-5H,(H2,12,13,14)

InChI Key

ZPIHKXORMFSLCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3N=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-3-phenyl-1H-[1,2,3]triazole-4-carboxamide with a suitable reagent to form the desired triazolopyrimidine scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit promising anticancer properties. The compound has been shown to inhibit certain kinases involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the triazolo moiety can enhance selectivity towards specific cancer types, leading to decreased side effects compared to conventional chemotherapeutics. Such findings underscore the potential for 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine as a lead compound for developing targeted cancer therapies .

Inhibition of Signal Transduction Pathways
The compound has been investigated for its role in modulating signal transduction pathways. Specifically, it has been noted for its ability to inhibit the activity of protein kinases that are crucial in various signaling cascades. This inhibition can lead to reduced cell growth and survival in cancerous tissues. A patent application highlighted its utility in treating diseases characterized by aberrant signaling pathways, such as certain leukemias and lymphomas .

Agricultural Science

Pesticidal Properties
Recent studies have also explored the application of triazolo[4,5-d]pyrimidine derivatives as pesticides. The compound has demonstrated efficacy against various agricultural pests and pathogens. Field trials revealed that formulations containing this compound significantly reduced pest populations while exhibiting low toxicity to beneficial insects . This dual action makes it a candidate for integrated pest management strategies.

Materials Science

Development of Functional Materials
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to develop functional materials with enhanced properties. Research has shown that when embedded in polymer films, the compound can impart antimicrobial properties and improve thermal stability. Such materials are valuable in packaging applications where microbial contamination is a concern .

Case Studies

StudyApplicationFindings
Anticancer Study Cancer TherapyInhibition of kinase activity led to reduced proliferation of cancer cells; potential for targeted therapy development.
Pesticide Trial AgricultureSignificant reduction in pest populations with low toxicity to non-target species; supports integrated pest management.
Material Development Functional MaterialsEnhanced thermal stability and antimicrobial properties when incorporated into polymers; applicable in food packaging.

Biological Activity

5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C10H6ClN5
  • IUPAC Name : 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • CAS Number : 17466-00-1

The compound features a triazolo-pyrimidine core structure which is known for its diverse biological activities. The presence of the chlorine atom and phenyl group contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anticancer properties and enzyme inhibition. Here are some key findings from various studies:

Anticancer Activity

Research indicates that compounds containing a triazolo-pyrimidine moiety often exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymes : Many triazolo-pyrimidines act as inhibitors of critical enzymes involved in cancer cell proliferation such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Topoisomerases
  • Targeting Cell Signaling Pathways : These compounds can disrupt various signaling pathways that are crucial for cancer cell survival and proliferation.

Case Studies and Experimental Results

A review of literature highlights several studies focusing on the synthesis and biological evaluation of triazolo-pyrimidine derivatives:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance:
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • IC50 Values : The IC50 values ranged from low micromolar to sub-micromolar concentrations depending on the specific derivative and cell line tested.
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer progression. Molecular docking simulations predict favorable binding affinities with key targets like HDACs and thymidylate synthase.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffect ObservedReference
Anticancer ActivityThymidylate SynthaseInhibition of cell proliferation
CytotoxicityVarious Cancer Cell LinesIC50 values < 10 µM
HDAC InhibitionHistone DeacetylasesInduction of apoptosis

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